Cas no 1967-99-3 (1H-Indazole,4,5,6,7-tetrahydro-3-methyl-)

1H-Indazole,4,5,6,7-tetrahydro-3-methyl- is a heterocyclic organic compound featuring a partially saturated indazole core with a methyl substituent at the 3-position. This structure confers stability and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its tetrahydroindazole scaffold is particularly useful in the development of bioactive molecules due to its ability to enhance binding affinity and metabolic stability. The compound’s well-defined purity and consistent quality ensure reliable performance in research and industrial applications. It is commonly employed in the synthesis of inhibitors, ligands, and other specialized chemicals, offering a robust foundation for further functionalization.
1H-Indazole,4,5,6,7-tetrahydro-3-methyl- structure
1967-99-3 structure
Product Name:1H-Indazole,4,5,6,7-tetrahydro-3-methyl-
CAS No:1967-99-3
MF:C8H12N2
MW:136.194281578064
CID:227522
PubChem ID:312127
Update Time:2025-05-23

1H-Indazole,4,5,6,7-tetrahydro-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole,4,5,6,7-tetrahydro-3-methyl-
    • 3-methyl-4,5,6,7-tetrahydro-2H-indazole
    • 3-methyl-4,5-(1,4-butylene)pyrazole
    • 3-Methyl-4,5,6,7-tetrahydro-1(2)H-indazol
    • 3-methyl-4,5,6,7-tetrahydro-1(2)H-indazole
    • 3-methyl-4,5,6,7-tetrahydro-1H-indazole
    • 3-methyl-4,5,6,7-tetrahydroindazole
    • 4,5,6,7-Tetrahydro-3-methyl-1H-indazol
    • 4,5,6,7-tetrahydro-3-methyl-1H-indazole
    • HMS1659K17
    • DTXSID50309974
    • 4,5,6,7-Tetrahydroindazol-3-carbon
    • EF-0058
    • CS-0069130
    • SCHEMBL12094401
    • NSC-220468
    • 1967-99-3
    • D73726
    • 1H-Indazole, 4,5,6,7-tetrahydro-3-methyl-
    • NSC220468
    • EN300-784276
    • BAA96799
    • InChI=1/C8H12N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H2,1H3,(H,9,10
    • 155935-22-1
    • AKOS002212219
    • Inchi: 1S/C8H12N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H2,1H3,(H,9,10)
    • InChI Key: RXKGSALPZYDBQC-UHFFFAOYSA-N
    • SMILES: N1C(C)=C2C(CCCC2)=N1

Computed Properties

  • Exact Mass: 136.10000
  • Monoisotopic Mass: 136.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.097
  • Boiling Point: 300.2°C at 760 mmHg
  • Flash Point: 140°C
  • Refractive Index: 1.564
  • PSA: 28.68000
  • LogP: 1.59690

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Additional information on 1H-Indazole,4,5,6,7-tetrahydro-3-methyl-

1H-Indazole, 4,5,6,7-Tetrahydro-3-Methyl- (CAS No. 1967-99-3): An Overview of Its Structure, Properties, and Applications in Modern Research

1H-Indazole, 4,5,6,7-tetrahydro-3-methyl- (CAS No. 1967-99-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles and is characterized by its unique structure and chemical properties. In this article, we will delve into the structural features, physicochemical properties, and potential applications of 1H-Indazole, 4,5,6,7-tetrahydro-3-methyl- in contemporary scientific research.

Structural Characteristics

The molecular formula of 1H-Indazole, 4,5,6,7-tetrahydro-3-methyl- is C8H10N2, and its molecular weight is approximately 134.17 g/mol. The compound features a fused five-membered nitrogen-containing heterocyclic ring (indazole) with a tetrahydro substitution at positions 4, 5, 6, and 7. Additionally, a methyl group is attached to the nitrogen atom at position 3. This unique structural arrangement confers specific chemical and biological properties to the molecule.

Physicochemical Properties

1H-Indazole, 4,5,6,7-tetrahydro-3-methyl- is a solid at room temperature and is typically white or off-white in color. It exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but it is relatively insoluble in water. The compound has a melting point ranging from 80 to 82°C and a boiling point of around 220°C at atmospheric pressure. These physicochemical properties make it suitable for various laboratory applications and pharmaceutical formulations.

Synthesis and Preparation

The synthesis of 1H-Indazole, 4,5,6,7-tetrahydro-3-methyl- can be achieved through several routes. One common method involves the cyclization of an appropriate precursor followed by reduction steps to introduce the tetrahydro substitution. For instance, the reaction of a substituted hydrazine with an appropriate aldehyde or ketone can yield the desired indazole derivative. Subsequent hydrogenation steps can then convert the resulting compound into the fully reduced form.

Biological Activity and Potential Applications

1H-Indazole, 4,5,6,7-tetrahydro-3-methyl- has been extensively studied for its biological activity and potential therapeutic applications. Recent research has highlighted its role as a modulator of various biological pathways and receptors. For example, studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In addition to its anti-inflammatory effects, 1H-Indazole, 4,5,6,7-tetrahydro-3-methyl- has been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. These findings suggest that this compound may have therapeutic potential in the treatment of various types of cancer.

Clinical Trials and Future Prospects

The promising results from preclinical studies have led to increased interest in evaluating the safety and efficacy of 1H-Indazole, 4,5,6,7-tetrahydro-3-methyl- in clinical settings. Several phase I and II clinical trials are currently underway to assess its therapeutic potential in conditions such as chronic inflammatory diseases and cancer. These trials aim to provide valuable insights into the pharmacokinetics and pharmacodynamics of the compound in human subjects.

Beyond its therapeutic applications, 1H-Indazole, 4,5,6,7-tetrahydro-3-methyl- has also found use as a research tool in academic and industrial laboratories. Its ability to modulate specific biological pathways makes it a valuable probe for studying cellular processes and developing new therapeutic strategies.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 1H-Indazole, 4,5,6,7-tetrahydro-3-methyl- is generally considered safe for laboratory use under proper conditions, it is important to follow standard safety protocols to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound.

In conclusion,1H-Indazole,4,5,6,7-tetrahydro-3-methyl-(CAS No. 1967-99-3) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique structural features and biological activities make it an intriguing subject for further investigation in various scientific disciplines.

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